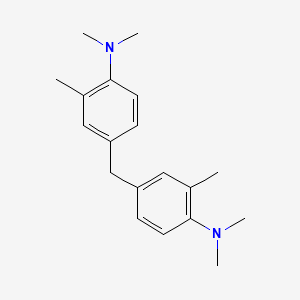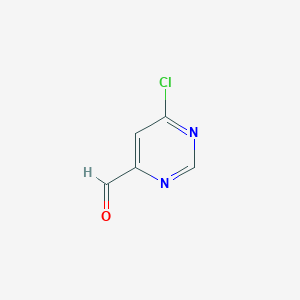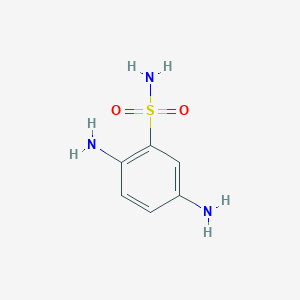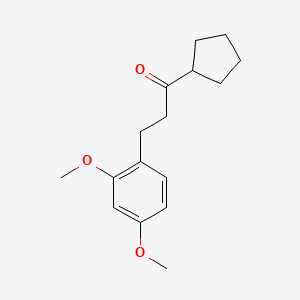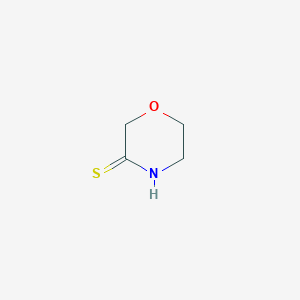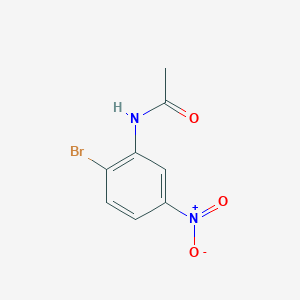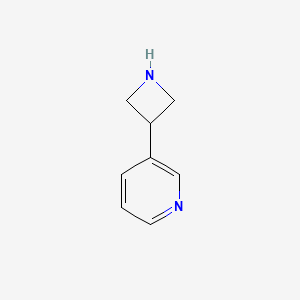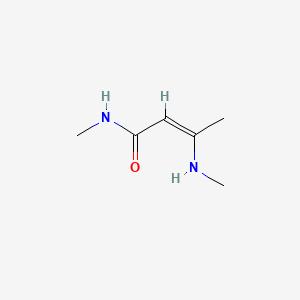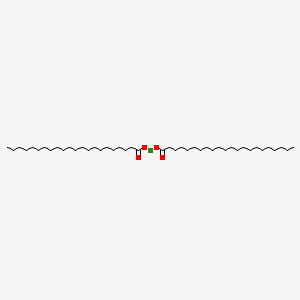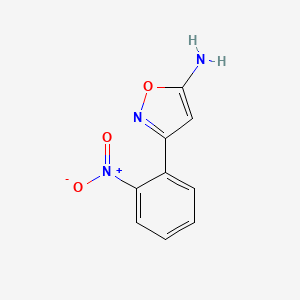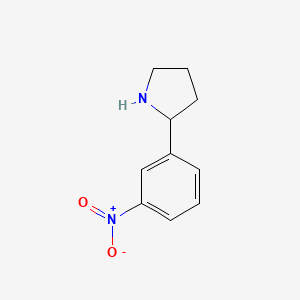
2-(3-Nitrophenyl)pyrrolidine
Overview
Description
“2-(3-Nitrophenyl)pyrrolidine” is a compound with the molecular formula C10H12N2O2 . It is also known by other synonyms such as “Pyrrolidine, 2-(3-nitrophenyl)-” and "2-(3-NITRO-PHENYL)-PYRROLIDINE" . The compound has a molecular weight of 192.21 g/mol .
Synthesis Analysis
While specific synthesis methods for “2-(3-Nitrophenyl)pyrrolidine” were not found, pyrrolidine derivatives have been synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The InChI string for “2-(3-Nitrophenyl)pyrrolidine” is InChI=1S/C10H12N2O2/c13-12(14)9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-11H,2,5-6H2 . The Canonical SMILES is C1CC(NC1)C2=CC(=CC=C2)N+[O-] .
Physical And Chemical Properties Analysis
The compound “2-(3-Nitrophenyl)pyrrolidine” has a molecular weight of 192.21 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 192.089877630 g/mol . The Topological Polar Surface Area is 57.8 Ų . The Heavy Atom Count is 14 .
Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolidines, including 2-(3-Nitrophenyl)pyrrolidine, are significant in heterocyclic organic chemistry and have applications in medicine, industry, dyes, and agrochemical substances. Their synthesis via [3+2] cycloaddition reactions and computational studies reveal insights into their polar nature and reaction conditions (Żmigrodzka et al., 2022).
Biophysical and Biomedical Applications
- Pyrrolidine derivatives are utilized as molecular probes and labels in magnetic resonance spectroscopy and imaging. For instance, the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl has been explored for its potential in these applications, demonstrating its stability in biological systems (Dobrynin et al., 2021).
Catalysis and Organic Reactions
- Pyrrolidine-based catalysts are used in direct catalytic enantio- and diastereoselective Michael addition reactions of aldehydes to nitro olefins. These reactions yield chiral, nonracemic 3,4-disubstituted pyrrolidines, highlighting the role of pyrrolidines in asymmetric synthesis (Betancort & Barbas, 2001).
Photophysical Studies
- The excited state dynamics of pyrrolidine derivatives are studied using spectroscopic techniques. For example, 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine shows ultrafast deactivation in various solvents, demonstrating the potential of pyrrolidines in photophysical research (Ghosh & Palit, 2012).
Stability and Redox Properties
- Pyrrolidine nitroxides, with structural variations, have been synthesized to explore their reduction kinetics and stability, particularly in the context of ascorbate reduction. This research is crucial for understanding the antioxidant properties and potential biomedical applications of these compounds (Paletta et al., 2012).
Future Directions
properties
IUPAC Name |
2-(3-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-11H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKHUTICOQRERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602713 | |
| Record name | 2-(3-Nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)pyrrolidine | |
CAS RN |
852281-23-3 | |
| Record name | 2-(3-Nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




